molecular formula C15H12ClNO3 B5745633 1-chloro-2-[[4-[(E)-2-nitroethenyl]phenoxy]methyl]benzene

1-chloro-2-[[4-[(E)-2-nitroethenyl]phenoxy]methyl]benzene

Cat. No.: B5745633
M. Wt: 289.71 g/mol
InChI Key: LFRZZDXUVLNQQO-MDZDMXLPSA-N
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Description

1-chloro-2-[[4-[(E)-2-nitroethenyl]phenoxy]methyl]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chloro group, a nitroethenyl group, and a phenoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-2-[[4-[(E)-2-nitroethenyl]phenoxy]methyl]benzene typically involves the following steps:

    Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves the reaction of benzene with a mixture of concentrated nitric acid and sulfuric acid.

    Phenoxy Group Introduction: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a phenol derivative with a suitable leaving group, such as a halide, in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration, chlorination, and nucleophilic aromatic substitution reactions. These processes are typically carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-chloro-2-[[4-[(E)-2-nitroethenyl]phenoxy]methyl]benzene can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides, and the reactions are typically carried out in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: The major product is the corresponding nitro compound.

    Reduction: The major product is the corresponding amino compound.

    Substitution: The major products are the substituted aromatic compounds, such as phenylamines or phenylthiols.

Scientific Research Applications

1-chloro-2-[[4-[(E)-2-nitroethenyl]phenoxy]methyl]benzene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-2-[[4-[(E)-2-nitroethenyl]phenoxy]methyl]benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenoxy group can also participate in interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

1-chloro-2-[[4-[(E)-2-nitroethenyl]phenoxy]methyl]benzene can be compared with other similar compounds, such as:

    1-chloro-2-methyl-4-nitrobenzene: This compound has a similar structure but with a methyl group instead of a phenoxy group. It is used in the synthesis of industrial chemicals and pharmaceuticals.

    1-chloro-4-nitrobenzene: This compound lacks the phenoxy group and is used in the production of dyes and pesticides.

    2-chloro-5-nitrotoluene: This compound has a similar structure but with a toluene group instead of a phenoxy group. It is used as an intermediate in the synthesis of pharmaceuticals and industrial chemicals.

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

IUPAC Name

1-chloro-2-[[4-[(E)-2-nitroethenyl]phenoxy]methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c16-15-4-2-1-3-13(15)11-20-14-7-5-12(6-8-14)9-10-17(18)19/h1-10H,11H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRZZDXUVLNQQO-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C/[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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